molecular formula C11H12N2O4 B13799774 2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide

2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide

Cat. No.: B13799774
M. Wt: 236.22 g/mol
InChI Key: WOIYULAWMZQTKM-JXMROGBWSA-N
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Description

2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide is a chemical compound with the molecular formula C9H10N2O3 It is known for its unique structure, which includes a hydroxyimino group, a methoxyphenyl group, and a 3-oxo-butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide typically involves the reaction of 4-methoxyphenylhydroxylamine with an appropriate keto acid or ester. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The product is usually isolated through extraction and purified using chromatographic techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyimino-N-(4-methoxy-phenyl)-acetamide
  • 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide is unique due to its 3-oxo-butyramide moiety, which distinguishes it from other similar compounds. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(E)-3-hydroxy-N-(4-methoxyphenyl)-2-nitrosobut-2-enamide

InChI

InChI=1S/C11H12N2O4/c1-7(14)10(13-16)11(15)12-8-3-5-9(17-2)6-4-8/h3-6,14H,1-2H3,(H,12,15)/b10-7+

InChI Key

WOIYULAWMZQTKM-JXMROGBWSA-N

Isomeric SMILES

C/C(=C(/C(=O)NC1=CC=C(C=C1)OC)\N=O)/O

Canonical SMILES

CC(=C(C(=O)NC1=CC=C(C=C1)OC)N=O)O

Origin of Product

United States

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